5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(3-fluoro-5-methylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c1-7-2-9(12)4-10(3-7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKFVDHKRSJYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and other therapeutic potentials based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C11H9FN4 |
| Molecular Weight | 216.22 g/mol |
| IUPAC Name | 5-amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile |
| PubChem CID | 57504673 |
| Appearance | Powder |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds, including 5-amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile, exhibit promising anticancer properties.
- Mechanism of Action : These compounds often act as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, one derivative demonstrated an IC50 value in the low micromolar range (0.08–12.07 mM) against various cancer cell lines .
- Cell Line Studies : In vitro studies indicated significant antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, these compounds showed selectivity towards cancer cells, sparing normal fibroblasts.
- Comparative Efficacy : Another study reported that related pyrazole derivatives exhibited over 90% inhibition of cell proliferation in multiple cancer types such as non-small cell lung cancer and ovarian cancer .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored:
- Inhibition of Cytokine Release : One study highlighted that certain pyrazole derivatives could inhibit TNF-alpha release in LPS-stimulated blood samples, achieving an impressive inhibition rate of 97.7% at a concentration of 10 mM .
- Selectivity for COX-2 : The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which is often implicated in inflammatory processes and cancer progression .
Case Study 1: Antiproliferative Effects
A recent investigation into the antiproliferative effects of various pyrazole derivatives found that modification at the N1 position significantly influenced activity. The study reported that certain substitutions led to enhanced efficacy against cancer cell lines while maintaining low toxicity to normal cells .
Case Study 2: Docking Studies
Molecular docking simulations have provided insights into the binding interactions between these compounds and their targets. For example, one study utilized docking to reveal that specific moieties within the pyrazole structure interact favorably with the colchicine binding site on tubulin, further supporting its role as an anticancer agent .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences arise from substitutions on the phenyl ring. These modifications impact electronic properties, solubility, and intermolecular interactions:
Key Observations :
Physical Properties and Spectral Data
Melting points and NMR data reflect substituent-induced changes in crystallinity and electron environment:
Insights :
Intermolecular Interactions and Crystal Packing
Crystal structures reveal hydrogen bonding and π-stacking patterns:
Q & A
Advanced Research Question
- Enzyme assays : Use recombinant 5-LOX/COX-2 enzymes with UV-spectroscopy to monitor product formation (e.g., leukotriene B4 for 5-LOX) .
- Cell-based models : Evaluate anti-inflammatory effects in RAW 264.7 macrophages exposed to LPS, measuring prostaglandin E2 (PGE2) suppression .
- Dose-response curves : Calculate IC values; derivatives with electron-withdrawing groups (e.g., –CF) show enhanced activity .
How to address contradictions in reported bioactivity data across studies?
Advanced Research Question
Discrepancies may arise from:
- Purity differences : Use HPLC (>98% purity) and elemental analysis to confirm compound integrity .
- Isomeric mixtures : Employ chiral chromatography or NOESY NMR to identify regioisomers .
- Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration) .
What computational methods predict binding modes of this compound with target enzymes?
Advanced Research Question
- Molecular docking : Use AutoDock Vina with crystal structures of 5-LOX (PDB: 3V99) or COX-2 (PDB: 5KIR).
- MD simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å over 50 ns) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with His372 in 5-LOX) .
How can structure-activity relationships (SAR) guide optimization of its bioactivity?
Advanced Research Question
- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO) at the phenyl ring to enhance 5-LOX inhibition .
- Scaffold modification : Replace the nitrile with a carboxamide to improve solubility without losing potency .
- Synthetic analogs : Compare IC values of derivatives (e.g., 3-Cl vs. 3-OCH) to identify optimal substitutions .
Basic Research Question
- Solvent effects : Fluorinated alcohols (e.g., HFIP) favor 1,3-dipolar cycloaddition at the β-position .
- Catalysts : Use Cu(I) salts to direct regiochemistry in Huisgen reactions .
- Thermodynamic control : Prolonged heating favors the more stable regioisomer .
How to assess the compound’s stability under varying storage conditions?
Basic Research Question
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C) .
- HPLC monitoring : Track degradation products after 6 months at 4°C vs. 25°C .
- Light sensitivity : Store in amber vials under inert gas to prevent photolysis .
What interdisciplinary applications are emerging for this compound?
Advanced Research Question
- Agrochemical precursors : Serve as intermediates for herbicidal pyrazolo-pyrimidines .
- Anticancer agents : Fused pyrazolopyrimidines show IC values <10 µM in MCF-7 cells .
- Materials science : Non-linear optical (NLO) properties due to polar crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
